5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a 4-methoxyphenyl group and two methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions, followed by cyclization and methylation reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or sodium methoxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) or other key proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione include other pyrrolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits a broad spectrum of biological activities, including antiproliferative and antimicrobial effects.
Triazolo[4,3-a]pyrimidine: Studied for its neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15N3O3/c1-17-11-8-16-13(9-4-6-10(21-3)7-5-9)12(11)14(19)18(2)15(17)20/h4-8,16H,1-3H3 |
InChI Key |
XOTYWWXUUWDVMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CNC(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.